molecular formula C12H11ClN2OS B12827964 (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride

(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride

Cat. No.: B12827964
M. Wt: 266.75 g/mol
InChI Key: KIKQQCMZUMHXAC-UHFFFAOYSA-N
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Description

(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride is a chemical compound that features a benzo[d]thiazole ring fused with a furan ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with furan derivativesThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride is unique due to its specific combination of benzo[d]thiazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

[5-(1,3-benzothiazol-2-yl)furan-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H10N2OS.ClH/c13-7-8-5-6-10(15-8)12-14-9-3-1-2-4-11(9)16-12;/h1-6H,7,13H2;1H

InChI Key

KIKQQCMZUMHXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)CN.Cl

Origin of Product

United States

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